2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butanoic acid
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Overview
Description
2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butanoic acid is a complex organic compound that features a thienopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyrimidine core, followed by the introduction of the 4-methylphenyl group and the sulfanyl group. The final step involves the attachment of the butanoic acid moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thienopyrimidine core can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thienopyrimidine core can bind to specific sites on proteins, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid
- 2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid
Uniqueness
2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butanoic acid is unique due to its specific combination of functional groups and the length of its carbon chain. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-3-13(17(20)21)23-16-14-12(8-22-15(14)18-9-19-16)11-6-4-10(2)5-7-11/h4-9,13H,3H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRGYDQNVWXDNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=NC=NC2=C1C(=CS2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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